1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine derivatives has been explored in various contexts. For instance, a derivative, N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, was synthesized and modified on ring B to produce compounds with high binding affinity and selectivity to the human brain serotonin transporter (SERT) . Another study reported the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide, confirming its structure through various spectroscopic methods and demonstrating its effectiveness in controlling weeds in winter oilseed rape . Additionally, complexes such as bromotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium(I) have been prepared, showcasing the versatility of bromophenyl-based ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of bromophenyl-based compounds is crucial for their biological and chemical properties. The crystal and molecular structure of bromotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium(I) revealed that the bromine atom is positioned cis to both donor nitrogen atoms, with the methyl groups of the ligand positioned away from the bromine atom . This arrangement can influence the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The reactivity of bromophenyl compounds is highlighted in various chemical reactions. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages, producing tetraarylethanes and diarylisochromanones . The formation of bromine atom complexes with bromoalkanes, as observed in the pulse radiolysis of dibromomethane and other brominated compounds, further demonstrates the reactivity of bromine atoms in forming complexes with various organic substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine derivatives are influenced by their molecular structure. The high binding affinity of certain derivatives to SERT suggests that the steric and electronic properties of the bromophenyl group play a significant role in molecular recognition . The herbicidal activity of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, along with its low mammalian toxicity and favorable environmental profile, indicates that the bromophenyl moiety can impart desirable properties for agricultural applications . The complexation behavior of bromine atoms, as seen in the formation of bromine atom complexes with bromoalkanes, also reflects the chemical properties of bromophenyl compounds .
Scientific Research Applications
Intramolecular Methyl Migration
In the study of intramolecular methyl migration, researchers have focused on the mechanisms involving protonated N,N′-dimethylpropane-1,3-diamine and N,N′-dimethylethane-1,2-diamine, closely related to the structure of interest. The process is explored through tandem mass spectrometry, revealing insights into the high-energy mechanisms that drive these migrations, which could have implications for understanding the reactivity and stability of related compounds including 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine (Zhang, Yao, & Guo, 2008).
Fluorescent Copper(II) Complexes
Research on fluorescent mixed ligand copper(II) complexes, involving derivatives of N,N′-dimethylethane-1,2-diamine, highlights their potential applications in DNA binding, nuclease activity, and cytotoxicity against cancer cells. These complexes show significant promise as therapeutic agents due to their ability to bind with DNA and exhibit cytotoxic effects, potentially paving the way for new cancer treatments (Jaividhya et al., 2015).
Colloidal Stabilizers
The synthesis of water-soluble 2-aminomethylidene-1,3-dicarbonyl compounds, derived from reactions with N,N-dimethylethane-1,2-diamine, introduces a novel approach to stabilizing chalcogenide colloids. These stabilizers play a crucial role in preventing aggregation in cadmium and zinc sulfide sols, offering potential advancements in nanotechnology and materials science (Bazhin et al., 2013).
Nitric Oxide Sensors
The development of nitric oxide sensors using copper(II) complexes of N-donor ligands, including N,N′-dimethylethane-1,2-diamine, underscores the utility of these compounds in biomedical research. These sensors, through their interaction with NO, can facilitate the monitoring and study of nitric oxide in various biological contexts, offering insights into NO's role in physiological and pathological processes (Kumar, Kalita, & Mondal, 2013).
CO2 Absorption Kinetics
Investigations into the equilibrium solubility and reaction kinetics of CO2 absorption into aqueous solutions of diamines, such as N,N-dimethylethane-1,2-diamine, reveal significant implications for carbon capture technologies. Understanding these kinetics and solubility parameters can enhance the efficiency and effectiveness of CO2 capture processes, contributing to efforts to mitigate climate change impacts (Zheng et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANADQCLSKSEOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine |
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